1-(4-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 1-(4-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 937597-74-5
VCID: VC6947635
InChI: InChI=1S/C16H14ClN3O2/c1-9-7-13(16(21)22)14-10(2)19-20(15(14)18-9)8-11-3-5-12(17)6-4-11/h3-7H,8H2,1-2H3,(H,21,22)
SMILES: CC1=CC(=C2C(=NN(C2=N1)CC3=CC=C(C=C3)Cl)C)C(=O)O
Molecular Formula: C16H14ClN3O2
Molecular Weight: 315.76

1-(4-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

CAS No.: 937597-74-5

Cat. No.: VC6947635

Molecular Formula: C16H14ClN3O2

Molecular Weight: 315.76

* For research use only. Not for human or veterinary use.

1-(4-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid - 937597-74-5

Specification

CAS No. 937597-74-5
Molecular Formula C16H14ClN3O2
Molecular Weight 315.76
IUPAC Name 1-[(4-chlorophenyl)methyl]-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Standard InChI InChI=1S/C16H14ClN3O2/c1-9-7-13(16(21)22)14-10(2)19-20(15(14)18-9)8-11-3-5-12(17)6-4-11/h3-7H,8H2,1-2H3,(H,21,22)
Standard InChI Key LIWUKOYOBBJUTC-UHFFFAOYSA-N
SMILES CC1=CC(=C2C(=NN(C2=N1)CC3=CC=C(C=C3)Cl)C)C(=O)O

Introduction

1-(4-Chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family. It features a pyrazole ring fused with a pyridine ring, characterized by the presence of a 4-chlorobenzyl group and two methyl groups at positions 3 and 6 of the pyrazole moiety. The carboxylic acid functional group at position 4 enhances its chemical reactivity and potential biological activity.

Synthesis

The synthesis of 1-(4-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves several steps, which may vary based on specific experimental conditions and desired yields. The process often includes reactions that form the pyrazolo[3,4-b]pyridine core and subsequent modifications to introduce the chlorobenzyl and carboxylic acid groups.

Applications

This compound is of interest for its potential biological activities, which are typical of compounds within the pyrazolo[3,4-b]pyridine class. Interaction studies involving this compound focus on its binding affinities with various biological targets, crucial for determining its therapeutic potential and mechanisms of action.

Related Compounds

Several compounds share structural similarities with 1-(4-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid. Notable examples include:

  • 1-(2-Chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS: 937597-77-8) .

  • Methyl 1-(4-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS: 1011370-91-4) .

These compounds differ primarily in the position of the chlorine atom on the benzyl group or the nature of the esterification at the carboxylic acid position.

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